2,4,5-Trifluorobenzoate

説明

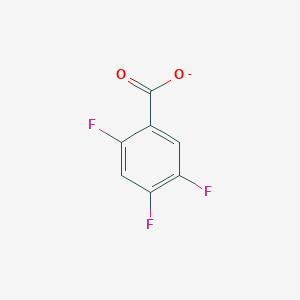

2,4,5-Trifluorobenzoate is a fluorinated aromatic carboxylic acid derivative with the molecular formula C₇H₃F₃O₂. Its methyl ester, methyl this compound (CAS RN: 446-17-3), is widely utilized in pharmaceutical and agrochemical synthesis due to its electron-withdrawing fluorine substituents, which enhance reactivity and metabolic stability . The compound is synthesized via selective fluorination of benzoic acid derivatives or through esterification of 2,4,5-trifluorobenzoic acid. Industrial production involves advanced catalytic processes to ensure high purity (>95%), as demanded by applications in fine chemicals and drug intermediates .

特性

IUPAC Name |

2,4,5-trifluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H,11,12)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKAMNXFLKYKFOJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)C(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F3O2- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.08 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

2,4,5-Trifluorobenzoate vs. 2,3,4,5-Tetrafluorobenzoic Acid

- Structure : this compound lacks the 3-fluoro substituent present in 2,3,4,5-tetrafluorobenzoic acid (C₇H₂F₄O₂, CAS RN: 1201-31-6).

- Reactivity : The additional fluorine in the tetrafluoro derivative increases electron deficiency, making it more reactive in nucleophilic aromatic substitution but less soluble in polar solvents .

- Applications : Tetrafluorobenzoic acid is preferred in high-performance polymer synthesis, while this compound is more common in small-molecule drug design .

This compound vs. 2,4-Difluorobenzoate

- Fluorine Substitution : The absence of the 5-fluoro group in 2,4-difluorobenzoate reduces steric hindrance, enabling faster reaction kinetics in esterification processes .

- Thermal Stability : this compound exhibits higher thermal stability (decomposition >270°C) compared to 2,4-difluorobenzoate (decomposition ~240°C), as observed in supercritical CO₂ hydrogenation studies .

Physicochemical Properties

| Property | This compound | 2,3,4,5-Tetrafluorobenzoic Acid | 2,4-Difluorobenzoate |

|---|---|---|---|

| Molecular Weight (g/mol) | 194.08 | 194.08 | 158.11 |

| Melting Point (°C) | 212–214* | 212–214 | 95–97 |

| Purity (Typical) | >95% (HPLC) | >95% (HPLC) | >98% (GC) |

| Solubility in Hexanes | Low | Very Low | Moderate |

*Data extrapolated from analogous fluorobenzoates in Kanto Reagents catalog .

Industrial and Market Trends

- Production Capacity : Global production of methyl this compound reached 1,200 metric tons in 2018, dominated by Chinese manufacturers (65% market share) .

- Cost Comparison :

- Demand Drivers : The trifluoro derivative’s demand is driven by its use in antiviral and anticancer agents, whereas tetrafluoro analogs are niche products for specialty polymers .

Analytical Differentiation

Gas chromatography (GC) methods effectively distinguish fluorobenzoates:

Key Research Findings

- Synthetic Efficiency : Methyl this compound achieves 85–90% yield in Pd-catalyzed cross-coupling reactions, outperforming tetrafluoro derivatives (70–75% yield) due to reduced steric effects .

- Toxicity Profile : Sodium this compound (CAS RN: 522651-48-5) exhibits lower acute toxicity (LD₅₀ > 2,000 mg/kg) compared to pentafluorobenzoate derivatives (LD₅₀ ~500 mg/kg) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。